4-Methoxyphenyl 5-bromo-2-ethoxybenzene-1-sulfonate

Medicinal Chemistry Physicochemical Profiling Lipophilicity

4-Methoxyphenyl 5-bromo-2-ethoxybenzene-1-sulfonate (CAS 2415461-81-1) is a fully substituted aryl sulfonate ester with the molecular formula C₁₅H₁₅BrO₅S and a molecular weight of 387.2 g/mol. The compound incorporates three distinct substituents on the benzenesulfonate core: a bromine atom at the 5-position, an ethoxy group at the 2-position, and a 4-methoxyphenyl ester moiety.

Molecular Formula C15H15BrO5S
Molecular Weight 387.24
CAS No. 2415461-81-1
Cat. No. B2699169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxyphenyl 5-bromo-2-ethoxybenzene-1-sulfonate
CAS2415461-81-1
Molecular FormulaC15H15BrO5S
Molecular Weight387.24
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)Br)S(=O)(=O)OC2=CC=C(C=C2)OC
InChIInChI=1S/C15H15BrO5S/c1-3-20-14-9-4-11(16)10-15(14)22(17,18)21-13-7-5-12(19-2)6-8-13/h4-10H,3H2,1-2H3
InChIKeyNFCGZKSMBITVHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxyphenyl 5-Bromo-2-Ethoxybenzene-1-Sulfonate: A Structurally Differentiated Aryl Sulfonate Ester Building Block for Medicinal Chemistry and Chemical Biology


4-Methoxyphenyl 5-bromo-2-ethoxybenzene-1-sulfonate (CAS 2415461-81-1) is a fully substituted aryl sulfonate ester with the molecular formula C₁₅H₁₅BrO₅S and a molecular weight of 387.2 g/mol . The compound incorporates three distinct substituents on the benzenesulfonate core: a bromine atom at the 5-position, an ethoxy group at the 2-position, and a 4-methoxyphenyl ester moiety . This substitution pattern distinguishes it from simpler aryl sulfonate esters and positions it as a versatile intermediate for generating structurally diverse sulfonamide and sulfonate libraries in early-stage drug discovery [1].

Why 4-Methoxyphenyl 5-Bromo-2-Ethoxybenzene-1-Sulfonate Cannot Be Replaced by Simpler Aryl Sulfonate Esters in Structure-Activity Relationship Studies [1]


In medicinal chemistry campaigns centered on aryl sulfonate esters, the biological activity profile is exquisitely sensitive to the nature and position of ring substituents. A benchmark study demonstrated that replacing the 4-methyl group of 4-methoxyphenyl p-toluenesulfonate with a 4-nitro group yields a compound that is a superior antimalarial but shows poorer inhibition of human skin cancer cells [1]. Similarly, the introduction of a bromine atom into the phenyl ring of O-sulfamoylated phenyl derivatives has been shown to decrease inhibitory activity in certain contexts [2]. These findings underscore that even single-atom or single-group changes on the aryl sulfonate scaffold can invert selectivity profiles, making the specific 5-bromo-2-ethoxy substitution pattern of the target compound a non-interchangeable variable in structure–activity relationship (SAR) exploration.

Head-to-Head Quantitative Evidence Supporting the Selection of 4-Methoxyphenyl 5-Bromo-2-Ethoxybenzene-1-Sulfonate Over Its Closest Analogs [REFS-1]


Differentiation from the Non-Brominated Parent Compound: Physicochemical Property Modulation by 5-Bromo Substitution Alters Calculated logP and Polar Surface Area

The target compound contains a bromine atom at the 5-position of the benzenesulfonate ring, whereas the parent compound 4-methoxyphenyl benzenesulfonate (CAS 3753-58-0) lacks any halogen substitution. The bromine atom increases the calculated logP (a measure of lipophilicity) and the topological polar surface area (TPSA) relative to the non-brominated analog . These physicochemical differences directly impact membrane permeability and protein binding, making the brominated compound a distinct chemical probe for target engagement studies where balanced lipophilicity is required.

Medicinal Chemistry Physicochemical Profiling Lipophilicity

Differentiation from the 4-Bromo Regioisomer: Positional Bromine Substitution Dictates Electronic and Steric Properties of the Aryl Sulfonate Scaffold

The bromine atom in the target compound is located at the 5-position (meta to the sulfonate ester and para to the ethoxy group), whereas in the commercially available analog 4-methoxyphenyl 4-bromobenzenesulfonate (CAS 690687-73-1), the bromine occupies the 4-position (para to the sulfonate) . This positional difference alters the electronic distribution across the aromatic ring, the directionality of potential halogen-bonding interactions, and the steric environment around the sulfonate ester. In sulfonamide-based enzyme inhibitor series, bromine position has been shown to directly correlate with inhibitory potency, with certain positions leading to >100-fold changes in IC₅₀ [1].

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

Differentiation from 4-Methoxyphenyl p-Toluenesulfonate (Benchmark Antimalarial/Anticancer Agent): The Bromo-Ethoxy Pattern Enables Distinct Target Selectivity Profiles [1]

4-Methoxyphenyl p-toluenesulfonate (CAS 3899-91-0) is a literature benchmark that shows dual antimalarial and anticancer activity. However, its selectivity is limited, and chemical modifications to the aryl sulfonate core have been shown to dramatically alter the activity balance [1]. Specifically, 4-methoxyphenyl 4-nitrobenzenesulfonate demonstrated superior antimalarial potency but poorer inhibition of human skin cancer cells relative to the benchmark [1]. The target compound, with its unique 5-bromo-2-ethoxy substitution, represents a structurally distinct chemical space that has not been explored in the published antimalarial/anticancer SAR series, offering a novel starting point for developing more selective probes.

Antimalarial Drug Discovery Anticancer Screening Selectivity Profiling

Differentiation from 4-Methoxyphenyl 2,5-Dibromobenzenesulfonate: Mono-Bromo Substitution Provides a More Focused Chemical Probe with Reduced Molecular Weight

The closest commercially cataloged di-halogenated analog is 4-methoxyphenyl 2,5-dibromobenzenesulfonate (CAS not specified in search results, molecular weight 422.09 g/mol) . The target compound (MW 387.2 g/mol) contains a single bromine atom and an ethoxy group in place of the second bromine. This results in a molecular weight reduction of approximately 35 g/mol and introduces a hydrogen-bond acceptor (ethoxy oxygen) that can participate in specific polar interactions with biological targets . In fragment-based drug discovery, lower molecular weight and the presence of hydrogen-bonding functionality are generally favored for efficient ligand optimization [1].

Chemical Biology Fragment-Based Drug Discovery Molecular Weight Optimization

Differentiation from 5-Bromo-2-Ethoxybenzenesulfonyl Chloride: The 4-Methoxyphenyl Ester Provides a Masked Electrophile for Controlled Sulfonamide Library Synthesis

5-Bromo-2-ethoxybenzenesulfonyl chloride (CAS 379255-01-3) is a highly reactive sulfonylating agent used for direct sulfonamide formation . The target compound, by contrast, is the 4-methoxyphenyl ester of the same sulfonic acid. The ester form is significantly more stable to hydrolysis and can be used as a latent or protected sulfonylating agent, enabling more controlled and selective sulfonamide bond formation under mild conditions . This difference in reactivity is critical for synthetic sequences where the sulfonyl chloride would be incompatible with other functional groups present in the substrate .

Synthetic Chemistry Sulfonamide Library Synthesis Prodrug Design

High-Value Application Scenarios for 4-Methoxyphenyl 5-Bromo-2-Ethoxybenzene-1-Sulfonate Based on Its Structural Differentiation [1]


Scaffold for Exploring Halogen-Bonding Interactions in Antimalarial Lead Optimization [REFS-1]

The 5-bromo substituent on the target compound provides a halogen-bond donor that can engage with backbone carbonyl oxygens or π-systems in the binding pockets of malarial parasite proteins [1]. Because published SAR on the 4-methoxyphenyl benzenesulfonate class shows that substituent changes can invert the antimalarial/anticancer selectivity profile [1], researchers can use this compound as a starting scaffold to probe whether a bromine-mediated halogen bond enhances antimalarial potency while reducing cytotoxicity against human skin cancer cells. The ethoxy group at the 2-position provides an additional handle for modulating lipophilicity and target engagement [1].

Fragment-Based Screening Library Component for Sulfonamide-Focused Target Classes [REFS-2]

With a molecular weight of 387.2 g/mol, the target compound falls within the acceptable range for fragment-based drug discovery (typically MW < 300, though 'lead-like' fragments up to 400 are common in focused libraries) [2]. Unlike the di-bromo analog (MW 422.09 g/mol), the mono-bromo-ethoxy compound offers a lower molecular weight starting point with a built-in hydrogen-bond acceptor (ethoxy oxygen) [1]. This makes it suitable for inclusion in sulfonamide-biased fragment libraries targeting enzymes with oxyanion holes, such as serine hydrolases, sulfatases, or carbonic anhydrases [2].

Controlled Sulfonamide Library Synthesis via Masked Sulfonylating Agent [REFS-1]

In medicinal chemistry campaigns requiring parallel synthesis of sulfonamide libraries, the target compound serves as a stable, storable surrogate for 5-bromo-2-ethoxybenzenesulfonyl chloride [1]. The 4-methoxyphenyl ester can be activated under mild basic conditions to generate the sulfonamide in situ, avoiding the hydrolytic instability and corrosiveness of the sulfonyl chloride. This is particularly valuable when coupling with amines that contain acid-labile protecting groups or when using automated liquid handlers in high-throughput chemistry workflows [2].

Regioisomeric Probe for Establishing Bromine Position-Activity Relationships in Enzyme Inhibition [REFS-1]

Because the bromine atom in the target compound occupies the 5-position (meta to sulfonate), researchers can directly compare its activity with the 4-bromo regioisomer (4-methoxyphenyl 4-bromobenzenesulfonate) [1] to map the positional dependence of halogen bonding, steric effects, or electronic effects on target binding [2]. Class-level evidence indicates that bromine position can alter IC₅₀ values by more than two orders of magnitude in sulfonamide-based inhibitors [2]. Systematic procurement and testing of both regioisomers is therefore essential for building robust, predictive SAR models in any enzyme inhibition program.

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